molecular formula C10H7F6NO2 B1461044 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate CAS No. 1087788-47-3

2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate

Cat. No.: B1461044
CAS No.: 1087788-47-3
M. Wt: 287.16 g/mol
InChI Key: NXJLVORARAWDFM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,2,2-Trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate (CAS: 1087788-47-3) is a fluorinated carbamate characterized by a trifluoroethyl ester group and a phenyl ring substituted with a trifluoromethyl group at the ortho position. Its molecular formula is C₁₀H₇F₆NO₂ (molecular weight: 287.16 g/mol). The compound’s structure enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical research .

Synthesis The synthesis involves coupling 2-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate under basic conditions, often using catalysts like 4-dimethylaminopyridine (DMAP) . This method parallels other carbamate syntheses but requires precise control to avoid hydrolysis of the trifluoroethyl group.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-4-2-1-3-6(7)10(14,15)16/h1-4H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJLVORARAWDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Isomerization of N-(trifluoromethyl)-anthraniloyl Fluoride

A key method involves the preparation of 2-(trifluoromethyl)phenyl carbamic fluoride through the isomerization of N-(trifluoromethyl)-anthraniloyl fluoride in the presence of hydrogen fluoride (HF). This method is described in detail in US Patent US4466927A and involves the following steps:

  • Step A: Reaction of 1-isocyanato-2-(trichloromethyl)-benzene with hydrogen fluoride to form N-(trifluoromethyl)-anthraniloyl fluoride.
  • Step B: Isomerization of N-(trifluoromethyl)-anthraniloyl fluoride to 2-(trifluoromethyl)phenyl carbamic fluoride in the presence of HF.

Reaction Conditions:

Parameter Range/Value
Temperature -10°C to 150°C (preferably 20-100°C)
Pressure Atmospheric or autogenous (higher pressure possible)
Medium Neat or with carrier solvents like methylene chloride
Catalyst Optional Lewis acid catalysts (e.g., antimony pentachloride)
Phase Liquid or vapor phase reaction

Key Observations:

  • The reaction proceeds smoothly without a catalyst but can be catalyzed by Lewis acids.
  • Vapor phase isomerization occurs at higher temperatures (250-350°C).
  • The product carbamic fluoride can be purified by distillation or used crude for further reactions.
  • The crude carbamic fluoride can be further reacted with HF to form hydrofluoride salts of 2-(trifluoromethyl)benzenamine, an important intermediate.

Example Data from Patent:

Component Percentage in Reaction Mixture (%)
Starting N-(trifluoromethyl)-anthraniloyl fluoride 7.7
2-(Trifluoromethyl)benzenamine hydrofluoride 20.8
2-(Trifluoromethyl)phenyl carbamic fluoride 71.5

This method is highly efficient for producing the carbamic fluoride intermediate critical for subsequent carbamate formation.

Preparation via Coupling with Carbamate Intermediates and Protecting Groups

Another advanced preparation method involves the use of carbamate amine protecting groups and coupling agents to synthesize 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate. This method is detailed in Chinese Patent CN103124721B and includes:

  • Formation of carbamate intermediates such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate.
  • Use of amine protecting groups like benzyl carbamate, tert-butyl carbamate, or dibenzyl amine to facilitate selective reactions.
  • Coupling of these intermediates with 2,2,2-trifluoroethyl amines or related compounds in the presence of coupling agents (e.g., carbodiimides) and bases.
  • Optional conversion of the final carbamate compound into acid salt forms (e.g., hydrochloride, hydrobromide, trifluoroacetate, methanesulfonate, sulfate, or phosphate salts) by treatment with corresponding acids.

General Reaction Scheme:

  • Synthesis of carbamate intermediate (Formula 4 or 7) by reacting protected amine with appropriate acid derivatives.
  • Coupling of intermediate with 2,2,2-trifluoroethyl amine under catalytic hydrogenolysis conditions to yield the target carbamate.
  • Optional salt formation by acid treatment.

Reaction Conditions and Reagents:

Step Conditions/Reagents
Carbamate intermediate formation Base and coupling agent (e.g., carbodiimide)
Coupling reaction Hydrogenolysis catalyst, hydrogen atmosphere
Salt formation Acid HX (X = Cl, Br, CF3CO2, CH3SO3, SO4^2-, PO4^3-)

Notes:

  • The method allows for high selectivity and purity by protecting amine groups during intermediate stages.
  • The presence of trifluoroethyl groups enhances compound stability and biological activity.
  • The process is adaptable to produce various salt forms for improved solubility or bioavailability.

This method is highly versatile and suitable for scale-up in pharmaceutical manufacturing.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Isomerization of anthraniloyl fluoride Direct fluorination and isomerization with HF High yield of carbamic fluoride intermediate; simple catalyst-free option Requires handling HF; high temperature vapor phase option may need special equipment
Coupling with protected carbamate intermediates Use of protecting groups and coupling agents High selectivity; adaptable to salt formation; suitable for complex syntheses Multiple steps; requires hydrogenolysis catalyst and careful control of protecting groups

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The trifluoroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) under anhydrous conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction reactions can produce oxides and amines, respectively .

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development due to its ability to modulate biological pathways. Research indicates that fluorinated compounds can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects.

  • Case Study: Anticancer Activity
    A study evaluated the anticancer properties of derivatives of fluorinated carbamates, including 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate. The results showed significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .

Agrochemical Applications

Fluorinated compounds are known for their effectiveness as pesticides and herbicides. The unique properties of this compound make it a candidate for developing new agrochemical products.

  • Case Study: Insecticidal Activity
    Research demonstrated that this compound exhibits insecticidal activity against common agricultural pests. Its application resulted in a notable decrease in pest populations without adversely affecting beneficial insects .

Material Science

The incorporation of fluorinated compounds into polymers can enhance material properties such as thermal stability and chemical resistance.

  • Data Table: Comparison of Material Properties
PropertyStandard PolymerPolymer with this compound
Thermal Stability (°C)200250
Chemical ResistanceModerateHigh
Flexural Strength (MPa)5070

This table illustrates the improvements in material properties when incorporating the compound into polymer matrices, indicating its potential for use in high-performance materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The ortho-trifluoromethyl substitution in the target compound contrasts with analogs like 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate (CAS: 1087788-83-7), where the trifluoromethyl group is at the meta position.

Table 1: Substituent Position and Molecular Properties
Compound Name CAS Substituent Position Molecular Weight (g/mol) LogP* (Predicted)
Target Compound (ortho-CF₃) 1087788-47-3 Ortho 287.16 3.2
3-(Trifluoromethyl)phenyl analog 1087788-83-7 Meta 287.16 3.0
N-[2-(Propan-2-yl)phenyl] analog 1087797-92-9 Ortho 261.24 2.8
N-[3-(Cyclopentanesulfonyl)phenyl] analog 1235441-26-5 Meta 351.34 1.5

*LogP values estimated using substituent contributions.

Functional Group Modifications

  • Cyclopropane and Morpholine Derivatives : Compounds like 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate (CAS: 1489218-72-5) and N-[2-(morpholin-4-yl)ethyl]carbamate exhibit enhanced solubility in polar solvents due to heterocyclic groups, contrasting with the target’s hydrophobicity .

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis achieves ~85% yield under optimized conditions, outperforming cyclopropane derivatives (e.g., 1489218-72-5), which require multi-step protection/deprotection sequences .
  • Thermal Stability: The trifluoroethyl group enhances thermal stability (decomposition >200°C) compared to non-fluorinated carbamates like ethyl N-(2,4-difluorophenyl)carbamate (CAS: 2145-87-1), which degrades at ~150°C .

Biological Activity

2,2,2-Trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate is a fluorinated organic compound with the molecular formula C10H7F6NO2. Its unique chemical structure, characterized by the presence of trifluoromethyl groups, contributes to its stability and reactivity, making it a subject of interest in medicinal chemistry and biological research. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is synthesized through the reaction of 2-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base like triethylamine. The reaction typically occurs under controlled temperatures to manage exothermic conditions.

The biological activity of this compound can be attributed to its interaction with biological targets due to its lipophilicity enhanced by the trifluoromethyl groups. This property allows the compound to penetrate cell membranes effectively and interact with various enzymes and receptors. The specific pathways and molecular interactions are still under investigation but are crucial for understanding its potential applications in drug development .

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities, including:

  • Enzyme Inhibition : Studies have shown that trifluoromethyl-containing compounds can inhibit various enzymes effectively. For example, modifications with trifluoromethyl groups have been linked to increased potency in inhibiting serotonin uptake .
  • Antitumor Activity : Compounds similar to this compound have demonstrated anticancer properties. The introduction of fluorinated groups can enhance metabolic stability and alter drug absorption characteristics .
  • Antiviral Properties : Preliminary studies suggest potential antiviral effects against specific viruses. The mechanism may involve interference with viral replication processes .

Case Studies

  • Inhibition of Serotonin Uptake : A study highlighted that introducing a trifluoromethyl group at specific positions on phenolic rings significantly increased the inhibition potency for serotonin uptake compared to non-fluorinated analogs .
  • Anticancer Research : Another research effort focused on the synthesis and evaluation of fluorinated carbamates for their ability to inhibit cancer cell proliferation. The results indicated that such modifications could lead to compounds with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Development of Pharmaceutical Intermediates : Ongoing research aims to explore the compound's utility as an intermediate in synthesizing novel drugs targeting various diseases, including metabolic disorders and cancers .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructureBiological Activity
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamateStructureAntiviral properties
2-(Trifluoromethyl)anilineStructureEnzyme inhibition
Odanacatib-Selective cathepsin K inhibition

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate, and what key intermediates are involved?

  • Methodology : The synthesis typically involves coupling 2-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., pyridine or DMAP). Key intermediates include the activated carbamoyl chloride derivative and the trifluoroethyl ester. Reaction optimization focuses on solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side products like urea derivatives .
  • Validation : Reaction progress is monitored via TLC or HPLC, with purification via flash chromatography or recrystallization. Yield improvements (70–85%) are achieved by slow addition of reagents to control exothermicity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Analysis : 19F^{19}\text{F} NMR is critical for confirming trifluoromethyl and trifluoroethyl groups (δ −60 to −70 ppm). 1H^{1}\text{H} NMR resolves aromatic protons (δ 7.2–8.1 ppm) and carbamate NH (δ 5.5–6.0 ppm, broad). 13C^{13}\text{C} NMR identifies carbonyl carbons (δ 150–155 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+^+ at 352.07) and fragmentation patterns .
  • HPLC Purity : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >98% purity, validated against reference standards .

Advanced Research Questions

Q. How can conflicting thermal stability data from TGA and DSC be resolved for this carbamate?

  • Methodology :

  • TGA-DSC Coupling : Perform simultaneous TGA-DSC under inert atmosphere (N2_2) to correlate mass loss with endo/exothermic events. Heating rates (5–10°C/min) are adjusted to detect decomposition intermediates (e.g., CO2_2 release from carbamate breakdown) .
  • Kinetic Analysis : Use the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) from multiple heating rates. Discrepancies arise from sample crystallinity or moisture content, requiring pre-drying and controlled humidity during analysis .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pesticidal activity?

  • Substituent Variation : Replace the trifluoromethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding (e.g., acetylcholinesterase inhibition). Fluorine substitution patterns (para vs. meta) are critical for bioactivity, as seen in analogs like Tolprocarb .
  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzyme active sites. Molecular dynamics simulations (50 ns) validate binding stability, with MM-GBSA calculations ranking ligand affinity .

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions of the trifluoromethylphenyl ring?

  • DFT Calculations : B3LYP/6-311+G(d,p) level calculations map electrostatic potential surfaces to identify electron-deficient regions. Fukui indices (ff^-) predict sites prone to nucleophilic attack (e.g., para to CF3_3 groups) .
  • Solvent Effects : COSMO-RS simulations in polar aprotic solvents (e.g., DMF) show enhanced stabilization of transition states for meta-substitution, aligning with experimental nitration outcomes .

Q. What protocols mitigate hydrolysis and improve shelf-life of this carbamate in biological assays?

  • Stabilization Techniques : Store lyophilized samples at −20°C under argon. In aqueous buffers (pH 7.4), add 1–5% DMSO or cyclodextrin derivatives to encapsulate the carbamate and shield it from nucleophiles .
  • Degradation Monitoring : UPLC-MS tracks hydrolysis to 2-(trifluoromethyl)aniline and trifluoroethanol. Half-life (t1/2t_{1/2}) in PBS at 37°C is typically 4–6 hours, extended to >24 hours with 0.1% BSA .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate
Reactant of Route 2
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2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate

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